(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 3-methylbenzyl substituent at the 2-position of the pyrrolidine ring and a carboxylic acid group, with a hydrochloride counterion. This compound is structurally classified as a proline analog, where the benzyl group introduces steric and electronic modifications that influence its physicochemical and biological properties. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor-targeted therapeutics due to its stereochemical specificity .
Properties
IUPAC Name |
(2S)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCQAZNHHLXULF-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@]2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375960 | |
| Record name | 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049742-05-3 | |
| Record name | 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, a chiral compound with the molecular formula C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol, has garnered attention for its unique biological activities. This compound features a pyrrolidine ring with a carboxylic acid group and a 3-methylbenzyl substituent, which contribute to its distinct chemical properties and potential pharmacological applications.
Chemical Structure and Properties
The structural configuration of this compound is essential for its biological activity. The presence of the chiral center allows for selective interactions with biological targets, which is critical in drug development. The hydrochloride form enhances solubility and stability, making it suitable for various applications in pharmaceuticals.
| Property | Details |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| Functional Groups | Carboxylic acid, pyrrolidine |
| Solubility | Enhanced by hydrochloride form |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, suggesting applications in treating diseases where enzyme regulation is crucial.
- Receptor Binding : Interaction studies show that it binds selectively to certain receptors, which could lead to therapeutic benefits in various conditions.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially acting as an apoptosis inducer in cancer cell lines.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders .
-
Receptor Interaction :
- Research focusing on receptor binding revealed that the compound exhibits high affinity towards specific G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .
- Anticancer Activity :
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with cell proliferation and survival.
- Inhibition of Pro-inflammatory Mediators : Studies have shown that it can reduce the production of pro-inflammatory cytokines, which is beneficial in inflammatory diseases .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid | Similar pyrrolidine ring; different stereochemistry | Potentially different due to stereochemistry |
| (S)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid | Different substitution pattern | Varies in pharmacological profile |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron Effects : Chlorine (in 2,4-dichlorobenzyl analog) and trifluoromethyl groups (in 3-CF₃ analog) introduce electron-withdrawing effects, which may alter the acidity of the carboxylic acid group (pKa) and binding affinity in enzymatic interactions .
- Stereochemistry : The (2S,4R) configuration in analogs like trans-4-(3-Methylbenzyl)-L-proline hydrochloride ensures stereoselective interactions in biological systems, critical for receptor targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
